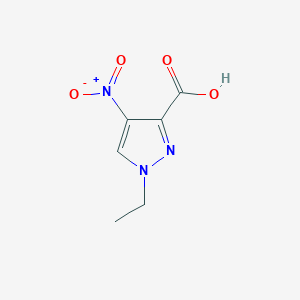
1-乙基-4-硝基-1H-吡唑-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
科学研究应用
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
准备方法
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the reaction of ethyl hydrazine with 4-nitro-3-oxobutanoic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation .
作用机制
The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects are linked to the modulation of inflammatory mediators . The compound’s anticancer properties are believed to result from the induction of apoptosis and inhibition of cell proliferation .
相似化合物的比较
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure but with different substituents, leading to variations in its chemical and biological properties.
4-Nitro-1H-pyrazole-3-carboxylic acid: Lacks the ethyl group, which affects its reactivity and applications.
The uniqueness of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
生物活性
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (ENPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies and findings.
ENPCA is characterized by the presence of a nitro group and a carboxylic acid functional group, which contribute to its biological activity. The molecular structure can be represented as follows:
The biological activity of ENPCA is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : ENPCA exhibits antibacterial properties by inhibiting bacterial enzymes, which are crucial for bacterial survival and replication. The nitro group may undergo bioreduction to form reactive intermediates that disrupt cellular functions.
- Anticancer Properties : Studies have shown that ENPCA can induce apoptosis in cancer cells. The compound's mechanism involves the modulation of signaling pathways related to cell proliferation and survival, leading to growth inhibition in various cancer cell lines .
Biological Activity Data
The following table summarizes key biological activities and their corresponding IC50 values (the concentration required to inhibit 50% of the target activity) for ENPCA and related compounds:
Case Studies
Several studies have investigated the biological effects of ENPCA:
- Antimicrobial Study : A study evaluated the antibacterial efficacy of ENPCA against various strains of bacteria, demonstrating significant inhibition with an IC50 value of 15 µM. This suggests potential use in treating bacterial infections.
- Anticancer Research : In vitro studies on A549 lung cancer cells revealed that ENPCA induces apoptosis with an IC50 value of 26 µM. The compound was shown to activate caspase pathways, which are essential for programmed cell death .
- Kinase Inhibition : Research highlighted ENPCA's ability to inhibit Aurora-A kinase, a critical regulator in cell division, with an IC50 of 0.067 µM. This inhibition could be leveraged for developing anticancer therapies targeting mitotic processes .
Comparative Analysis
When compared to other pyrazole derivatives, ENPCA demonstrates unique properties due to its structural features:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | Nitro and carboxylic acid groups | Antimicrobial, anticancer |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Methyl substitution at the 3-position | Different activity profile |
| 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid | Variation in reactivity due to different substituents | Altered biological effects |
属性
IUPAC Name |
1-ethyl-4-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-8-3-4(9(12)13)5(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXMOFHJNSAAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














